2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
CAS No.: 896313-13-6
Cat. No.: VC11861429
Molecular Formula: C21H23F2N5O2S
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896313-13-6 |
|---|---|
| Molecular Formula | C21H23F2N5O2S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H23F2N5O2S/c22-20(23)30-17-10-8-16(9-11-17)24-18(29)14-31-21-26-25-19(15-6-2-1-3-7-15)28(21)27-12-4-5-13-27/h4-5,8-13,15,20H,1-3,6-7,14H2,(H,24,29) |
| Standard InChI Key | OIMRGEMRYGFWTN-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F |
| Canonical SMILES | C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F |
Introduction
The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic molecule with potential applications in pharmaceuticals. Its unique structure combines a difluoromethoxy group with a complex triazole structure, which may enhance its solubility and bioavailability compared to similar compounds.
Chemical Formula and Molecular Weight
-
Molecular Formula: C21H23F2N5O2S
-
Molecular Weight: Not explicitly listed in the provided sources, but typically calculated based on the molecular formula.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps may require specific conditions such as temperature control, pH adjustments, and solvent selection to optimize yield and purity.
Potential Applications
This compound is of interest for its potential therapeutic applications, particularly in targeting diseases such as cancer or infections caused by resistant strains of bacteria or fungi. The presence of difluoromethoxy groups may enhance its pharmacokinetic properties, making it more suitable for therapeutic use.
Interaction Studies
Interaction studies involving this compound would likely focus on its binding affinity to various biological targets such as enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations can provide insights into how this compound interacts at the molecular level.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide, including those with different phenyl substitutions (e.g., 2-fluorophenyl, 3,5-dimethylphenyl). These variations can lead to distinct pharmacological profiles that warrant further investigation.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substitution |
|---|---|---|---|
| 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide | C21H23F2N5O2S | Not listed | 4-(difluoromethoxy)phenyl |
| 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide | C22H27N5OS | 409.5 | 3,5-dimethylphenyl |
| 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide | C22H27N5OS | 409.5 | 3,4-dimethylphenyl |
| 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | C20H22FN5OS | 399.5 | 2-fluorophenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume